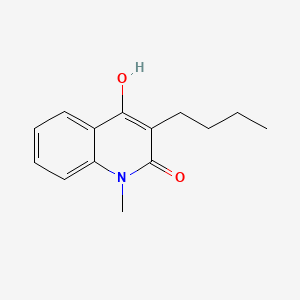
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Butyl-4-hydroxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
This compound has the molecular formula C_{13}H_{15}NO and a molecular weight of approximately 231.29 g/mol. Its structure features a quinoline backbone, characterized by a fused benzene and pyridine ring, along with a butyl group and hydroxyl group that enhance its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- The compound has shown promising results against several bacterial strains. In one study, it was evaluated against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial properties comparable to standard drugs .
2. Antioxidant Activity
- The presence of the hydroxyl group in its structure contributes to its antioxidant capabilities. This property is essential for mitigating oxidative stress in biological systems .
3. Anticancer Potential
- Preliminary studies indicate that derivatives of quinoline compounds, including this compound, exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial, Antioxidant |
| 1-butyl-4-hydroxyquinolin-2(1H)-one | Butyl group at position 1 | Antioxidant |
| 3-acetyl-4-hydroxyquinoline | Acetyl group at position 3 | Antioxidant |
| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer |
This table illustrates the unique combination of functional groups in this compound that enhances its biological activities while maintaining stability under various conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
Propriétés
IUPAC Name |
3-butyl-4-hydroxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-11-13(16)10-8-5-6-9-12(10)15(2)14(11)17/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGKYKRLRQHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














